molecular formula C18H14O4 B2749174 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate CAS No. 212694-41-2

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate

Cat. No.: B2749174
CAS No.: 212694-41-2
M. Wt: 294.306
InChI Key: YUTXAGLNLVIUIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is a coumarin derivative characterized by a chromene backbone substituted with a methyl group at position 4, a phenyl group at position 3, and an acetate ester at position 6. Coumarins and their derivatives are renowned for their biological activities, including anticoagulant, antimicrobial, and anticancer properties . The synthesis of such compounds typically involves cyclization reactions under acidic or thermal conditions. For instance, analogous chromene derivatives are synthesized via refluxing with phosphoryl oxychloride or using Meldrum’s acid in the presence of catalysts like piperidine and acetic acid .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-15-10-14(21-12(2)19)8-9-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTXAGLNLVIUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 3-phenyl-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents such as aluminum chloride and alkyl halides.

Major Products Formed

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

Anticancer Activity

Research has identified 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate as a promising candidate for anticancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, one study reported that derivatives of this compound exhibited significant cytotoxicity with IC50 values ranging from 0.47 μM to 89.3 μM across different cell lines, suggesting its potential as an effective anticancer agent .

The compound has been shown to possess various biological activities, including:

  • Antimicrobial Properties : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases have been explored.
  • Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including O-acylation reactions involving chromenone derivatives. The choice of synthesis method can significantly affect the yield and purity of the final product. Key methods include:

  • Ultrasonic Irradiation : This method enhances reaction rates and yields in the synthesis process.
Synthesis MethodYield (%)Advantages
O-acylation88High yield under mild conditions
Ultrasonic IrradiationVariableFaster reaction times

Material Science Applications

The unique properties of this compound make it suitable for various material science applications:

  • Fluorescent Dyes : Its structural features allow it to be used as a fluorescent probe in biochemical assays.
  • Polymer Chemistry : Coumarin derivatives are often incorporated into polymer matrices to enhance their optical properties.

Case Studies

Several studies have focused on the compound's interactions with biological macromolecules to elucidate its mechanism of action:

Case Study 1: Anticancer Mechanism

A study investigated the interaction between this compound and tubulin, revealing that the compound binds effectively to this protein, disrupting microtubule formation and leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(i) 6-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl Acetate ()

  • Key Differences :
    • Chlorine substituent at position 6 (vs. acetate at position 6 in the target compound).
    • Acetate group at position 7 (vs. position 6 in the target compound).
  • Implications :
    • The chlorine atom enhances electrophilicity and may improve binding to biological targets via halogen bonding.
    • Positional isomerism of the acetate group could alter metabolic stability and solubility .

(ii) Methyl 2-[(2-Oxo-2H-Chromen-4-Yl)Oxy]Acetate ()

  • Key Differences :
    • Methoxycarbonylmethyl ether substituent at position 4 (vs. methyl group in the target compound).
    • Absence of phenyl at position 3.
  • Lack of a phenyl group reduces aromatic stacking interactions, which may diminish binding affinity to hydrophobic enzyme pockets .

(iii) 6-Ethyl-4-Oxo-3-Phenoxy-2-(Trifluoromethyl)-4H-Chromen-7-Yl Acetate ()

  • Key Differences: Ethyl group at position 6 (vs. methyl at position 4 in the target compound). Trifluoromethyl group at position 2 (electron-withdrawing) and phenoxy group at position 3 (vs. phenyl in the target compound).
  • Implications: The trifluoromethyl group enhances metabolic resistance and lipophilicity. Phenoxy substituents may confer improved oxidative stability compared to phenyl groups .

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Biological Implications References
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate Methyl (4), Phenyl (3), Acetate (6) Ester, Ketone Moderate lipophilicity [1, 4]
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate Chloro (6), Acetate (7), Methyl (4) Halogen, Ester Enhanced electrophilicity [5]
Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate Methoxycarbonylmethyl ether (4) Ether, Ester Increased polarity [4]
6-Ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate Ethyl (6), Trifluoromethyl (2), Phenoxy (3) CF3, Ether, Ester High metabolic stability [10]

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore these biological activities in detail, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromen core with specific substitutions that enhance its biological activity. The compound is characterized by:

  • Methyl group at the 4-position
  • Phenyl group at the 3-position
  • Acetate group at the 6-position

This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, which can lead to significant physiological effects.

Target Pathways

  • Antimicrobial Activity : Coumarin derivatives have shown potential against various pathogens by disrupting their cellular functions.
  • Anticoagulant Effects : These compounds can influence coagulation pathways, making them candidates for anticoagulant therapy.
  • Anti-inflammatory Properties : They modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Notably, they affect cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

Anticancer Studies

Recent studies have highlighted the cytotoxic effects of coumarin derivatives on cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundHL608.09PI3K/AKT pathway inhibition
Other derivativesHepG213.14Apoptosis induction

These findings suggest that this compound can effectively inhibit cancer cell growth through targeted biochemical pathways .

Antioxidant and Anti-inflammatory Activities

Research indicates that coumarin derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. They also show anti-inflammatory effects by inhibiting lipid peroxidation products that disrupt cellular functions .

Case Studies

  • Study on Anticancer Properties
    • A study evaluated the effects of various coumarin derivatives on HL60 leukemia cells, demonstrating that 4-methyl derivatives significantly increased apoptosis rates compared to controls. The study utilized flow cytometry to assess cell cycle phases, revealing a notable increase in G2/M phase cells after treatment .
  • Antimicrobial Evaluation
    • In another investigation, the antimicrobial efficacy of 4-methyl derivatives was tested against several bacterial strains, showing promising results in inhibiting growth and viability, thus supporting its potential as an antimicrobial agent .

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